molecular formula C15H32NO7P B1262739 2-Heptanoyl-sn-glycero-3-phosphocholine

2-Heptanoyl-sn-glycero-3-phosphocholine

Cat. No.: B1262739
M. Wt: 369.39 g/mol
InChI Key: XHIJUZNRGPLVKF-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-heptanoyl-sn-glycero-3-phosphocholine is a 2-acyl-sn-glycero-3-phosphocholine in which the acyl group is specified as heptanoyl. It derives from a heptanoic acid.

Scientific Research Applications

Phospholipid Bilayer Formation

Studies have shown that short-chain phospholipids like 1,2-heptanoyl-sn-glycero-3-phosphocholine (DHPC-C7) are significant in the formation of substrate-supported planar phospholipid bilayers (SPBs) on surfaces like glass and silica. These phospholipids are essential in studying the kinetic processes and properties of SPBs, contributing to understanding membrane dynamics and interactions (Morigaki et al., 2012).

Structural Biology and Spectroscopy

Phospholipid mixtures forming bilayered micelles (bicelles) are widely used for spectroscopic studies of membrane-bound peptides and for structural refinement of soluble protein structures. Research indicates the role of short-chain phospholipids like 1,this compound in maintaining the size, stability, and utility of these bicellar systems under varying experimental conditions, such as temperature, pH, and ionic strength (Wu et al., 2010).

Glycan Separation Techniques

In capillary electrophoresis, phospholipids like 1,this compound enhance the separation efficiency of glycans. This application is critical in understanding glycoprotein structures and functions, as it facilitates better separation and analysis of complex glycan mixtures (Luo et al., 2010).

Enzymatic Reactions and Synthesis

Research into the enzymatic deacylation of phospholipids like 1,this compound has revealed their potential as intermediates in the synthesis of structured phospholipids. These findings have implications for developing more efficient and selective enzymatic processes in lipid modification (Blasi et al., 2006).

Lipid Dynamics and Membrane Behavior

Studies have explored the effects of 1,this compound on the stability and behavior of bicelles. These insights are crucial in understanding membrane dynamics, especially in contexts where lipid composition and temperature play significant roles (Triba et al., 2006).

Properties

Molecular Formula

C15H32NO7P

Molecular Weight

369.39 g/mol

IUPAC Name

[(2R)-2-heptanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C15H32NO7P/c1-5-6-7-8-9-15(18)23-14(12-17)13-22-24(19,20)21-11-10-16(2,3)4/h14,17H,5-13H2,1-4H3/t14-/m1/s1

InChI Key

XHIJUZNRGPLVKF-CQSZACIVSA-N

Isomeric SMILES

CCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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